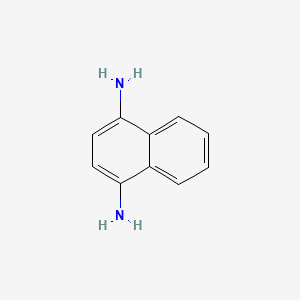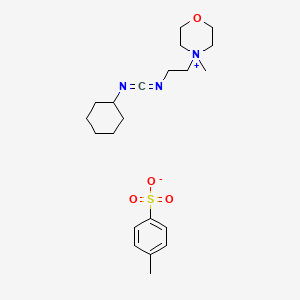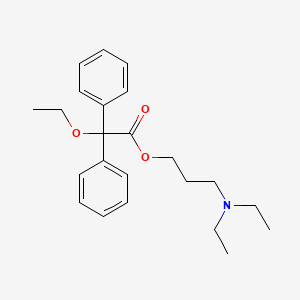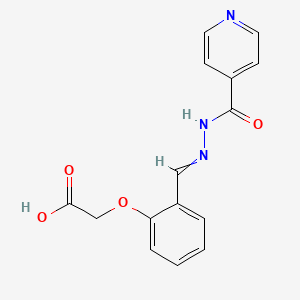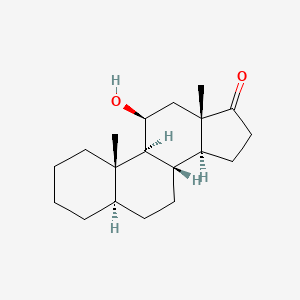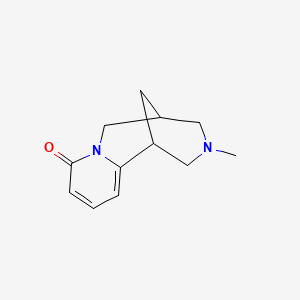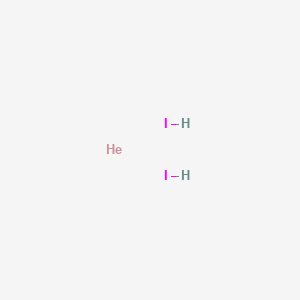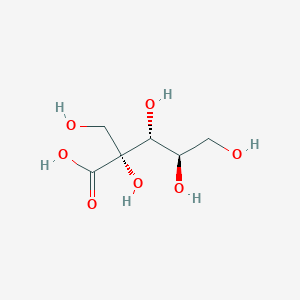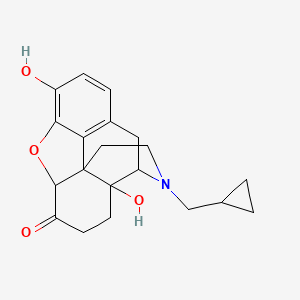
17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
概要
説明
3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one is a member of phenanthrenes.
科学的研究の応用
Environmental Impact Studies
The compound 17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, due to its structural complexity, might be of interest in environmental studies, similar to compounds like 17alpha-Ethinyl estradiol (EE2). EE2, a synthetic estrogen, has been studied for its effects on aquatic organisms, with research focusing on deriving a predicted no-effect concentration (PNEC) for surface water, indicating the concentration below which adverse effects in the aquatic environment are not expected (Caldwell et al., 2008).
Biomass Conversion and Polymer Research
Compounds derived from biomass, like 5-Hydroxymethylfurfural (HMF) and its derivatives, have been explored for their potential in creating sustainable polymers and materials. These compounds, produced from plant biomass, show promise in replacing non-renewable hydrocarbon sources and have numerous applications in producing polymers, fuels, and other chemicals (Chernyshev et al., 2017). The compound might have similar utility in these fields, given its complex molecular structure.
Anticorrosive Coatings Research
In the realm of material sciences, specifically in developing anticorrosive coatings for metals like carbon steel, research on various epoxy polymers and composites, such as pentaglycidyl ether pentabisphenol A of phosphorus (PGEPBAP), has been significant. These studies involve computational approaches like Density Functional Theory (DFT) to explore the molecular properties and potential applications of these polymers (Hsissou, 2021). The compound , due to its epoxy group, might be relevant in this context for developing new anticorrosive materials.
Green Chemistry and Sustainable Packaging
In the field of green chemistry, research into renewable polyesters for sustainable packaging is prominent. This involves exploring different classes of polyesters and their synthesis from a green chemistry perspective. These studies aim to reduce the environmental footprint of packaging materials and enhance their sustainability (Rabnawaz et al., 2017). The compound being discussed might have potential applications in this field, especially in developing new, sustainable packaging materials.
特性
製品名 |
17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2 |
InChIキー |
DQCKKXVULJGBQN-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

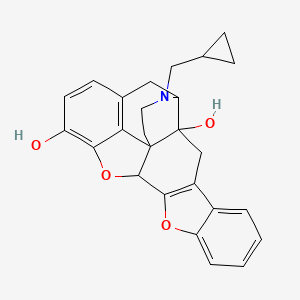
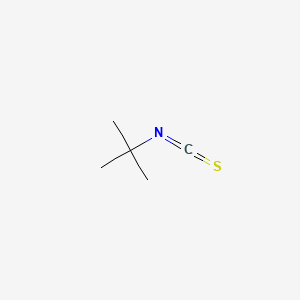
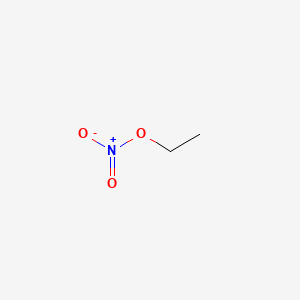
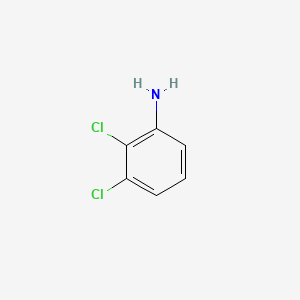
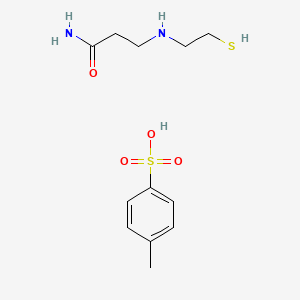
![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)
